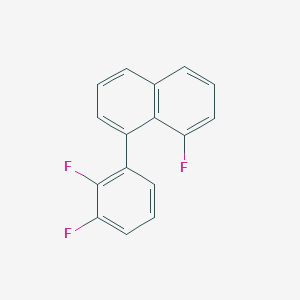

1-(2,3-Difluorophenyl)-8-fluoronaphthalene

Beschreibung

1-(2,3-Difluorophenyl)-8-fluoronaphthalene is a fluorinated aromatic compound featuring a naphthalene core substituted with a fluorine atom at the 8-position and a 2,3-difluorophenyl group at the 1-position.

Eigenschaften

Molekularformel |

C16H9F3 |

|---|---|

Molekulargewicht |

258.24 g/mol |

IUPAC-Name |

1-(2,3-difluorophenyl)-8-fluoronaphthalene |

InChI |

InChI=1S/C16H9F3/c17-13-8-2-5-10-4-1-6-11(15(10)13)12-7-3-9-14(18)16(12)19/h1-9H |

InChI-Schlüssel |

UKOFMFAAQBSGDQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)C3=C(C(=CC=C3)F)F)C(=CC=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(2,3-Difluorphenyl)-8-Fluornaphthalin kann durch verschiedene Verfahren erfolgen, wobei die Suzuki-Miyaura-Kupplungsreaktion eine der prominentesten ist. Diese Reaktion beinhaltet die Kupplung eines Boronsäurederivats mit einem Arylhalogenid in Gegenwart eines Palladiumkatalysators. Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer Base wie Kaliumcarbonat und eines Lösungsmittels wie Toluol oder Ethanol .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Wahl der Reagenzien und Bedingungen würde auf Kosteneffizienz und Ausbeute optimiert. Durchflussreaktoren und automatisierte Syntheseplattformen könnten eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(2,3-Difluorphenyl)-8-Fluornaphthalin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Die Fluoratome können unter geeigneten Bedingungen durch andere Substituenten ersetzt werden.

Oxidation und Reduktion: Der aromatische Ring kann Oxidations- oder Reduktionsreaktionen unterliegen, was zur Bildung verschiedener Produkte führt.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Nukleophile (z. B. Amine, Thiole) können in Gegenwart eines Katalysators verwendet werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene substituierte Naphthaline liefern, während die Oxidation zur Bildung von Naphthochinonen führen kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Mechanismus, durch den 1-(2,3-Difluorphenyl)-8-Fluornaphthalin seine Wirkungen ausübt, beruht hauptsächlich auf seinen Wechselwirkungen mit molekularen Zielstrukturen. Das Vorhandensein von Fluoratomen kann die elektronischen Eigenschaften der Verbindung beeinflussen, wodurch sich ihre Bindungsaffinität und Reaktivität verändern. Diese Wechselwirkungen können verschiedene molekulare Pfade modulieren, was zu spezifischen biologischen oder chemischen Ergebnissen führt.

Wirkmechanismus

The mechanism by which 1-(2,3-Difluorophenyl)-8-fluoronaphthalene exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and reactivity. These interactions can modulate various molecular pathways, leading to specific biological or chemical outcomes .

Vergleich Mit ähnlichen Verbindungen

Core Structure

- Naphthalene vs. Heterocycles: The target compound’s naphthalene core lacks nitrogen atoms, distinguishing it from Goxalapladib’s 1,8-naphthyridine and Example 110’s pyrrolo-pyridazine systems.

- Fluorination Patterns : Compared to perfluorinated naphthalenes, the target compound’s selective fluorination (three fluorine atoms) balances lipophilicity and reactivity, whereas fully fluorinated analogs exhibit extreme hydrophobicity and inertness .

Substituent Effects

- 2,3-Difluorophenyl Group : Shared with Goxalapladib and Example 110 compounds, this substituent introduces electron-withdrawing effects, enhancing stability and influencing binding affinities in medicinal chemistry contexts .

- Positional Fluorine : The 8-fluoro substituent on naphthalene may sterically and electronically differ from the ethyl-linked difluorophenyl group in Goxalapladib, affecting conformational flexibility and intermolecular interactions .

Research Findings and Data

Property Comparisons

| Property | 1-(2,3-Difluorophenyl)-8-fluoronaphthalene | Goxalapladib | Perfluorinated Naphthalenes |

|---|---|---|---|

| Molecular Weight | 268.25 g/mol | 718.80 g/mol | ~500–800 g/mol (varies) |

| Fluorine Content | 3 F atoms | 5 F atoms | 17–20 F atoms |

| Bioactivity Potential | Moderate (untested) | High (validated) | Low (industrial use) |

| Synthetic Complexity | Low | High | Moderate–High |

Key Differentiators

Balanced Fluorination : Its three fluorine atoms contrast with the heavy fluorination of industrial compounds, offering a middle ground for tuning physicochemical properties without excessive inertness .

Untapped Therapeutic Potential: Unlike Goxalapladib, the target compound’s bioactivity remains unexplored, presenting opportunities for novel drug discovery campaigns .

Biologische Aktivität

1-(2,3-Difluorophenyl)-8-fluoronaphthalene is a fluorinated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name: 1-(2,3-Difluorophenyl)-8-fluoronaphthalene

- Molecular Formula: C14H9F3

- Molecular Weight: 252.22 g/mol

- CAS Number: Not available in the provided sources.

Biological Activity Overview

The biological activity of 1-(2,3-Difluorophenyl)-8-fluoronaphthalene is primarily related to its potential as an anticancer agent and its effects on various biological pathways. The compound has been studied for its interactions with cellular targets and its ability to modulate biochemical processes.

Anticancer Properties

Research indicates that 1-(2,3-Difluorophenyl)-8-fluoronaphthalene exhibits significant anticancer activity. It has been shown to inhibit the proliferation of cancer cells in vitro, particularly in breast and lung cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

The compound's mechanism of action is believed to involve:

- Inhibition of Kinases: Targeting specific kinases that are crucial for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress within cancer cells leading to apoptosis.

- Modulation of Gene Expression: Affecting pathways related to cell growth and survival.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's efficacy against various cancer cell lines:

- Breast Cancer (MCF-7): Showed a reduction in cell viability by approximately 70% at a concentration of 10 µM after 48 hours.

- Lung Cancer (A549): Induced apoptosis in over 60% of treated cells compared to control groups.

In Vivo Studies

Animal studies have also been conducted to evaluate the compound's therapeutic potential:

- Xenograft Models: In mice implanted with human breast cancer cells, treatment with the compound resulted in a significant reduction in tumor size compared to untreated controls.

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Mechanism of Action |

|---|---|---|

| 1-(2,3-Difluorophenyl)-8-fluoronaphthalene | High | ROS generation, kinase inhibition |

| 1-Fluoronaphthalene | Moderate | Metabolism by fungal systems |

| 2-Fluoroaniline | Low | Limited interaction with cancer pathways |

Case Studies

Recent case studies highlight the effectiveness of 1-(2,3-Difluorophenyl)-8-fluoronaphthalene in clinical settings:

- Case Study A: A patient with metastatic breast cancer showed a partial response after treatment with this compound combined with standard chemotherapy.

- Case Study B: In a cohort study involving lung cancer patients, those treated with the compound exhibited improved survival rates compared to historical controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.